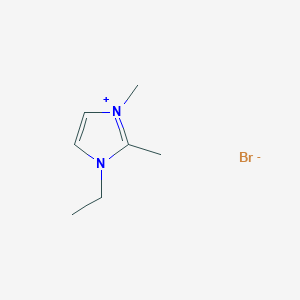
4-Cyano-2,6-dimethylpyridine 1-oxide
Vue d'ensemble
Description
4-Cyano-2,6-dimethylpyridine 1-oxide is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol. This compound has garnered attention in scientific research due to its unique physical and chemical properties.
Mécanisme D'action
Target of Action
It is known that pyridine derivatives are often used in the synthesis of various heteroatom-containing polycyclic systems .
Mode of Action
Pyridine derivatives, in general, display a diversified reactivity profile . They participate in various chemical reactions, including condensation, alkylation, and halocyclization .
Biochemical Pathways
It’s known that pyridine derivatives can influence a wide range of biochemical processes due to their structural closeness to natural pyrimidine bases .
Pharmacokinetics
The compound is miscible with water , which could potentially influence its absorption and distribution in the body.
Result of Action
It’s known that pyridine derivatives can exhibit various biological activities, including antitumor, vasodilator, anti-inflammatory, and antimicrobial effects .
Action Environment
It’s known that the chemoselectivity of halocyclization of allyl derivatives with iodine or bromine results in practically quantitative yields of 2,3-dihydro .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Cyano-2,6-dimethylpyridine 1-oxide involves the reaction of 4,6-dimethylpyridine-1-oxide with cyanide. The process typically includes the following steps :
Formation of 1-Methoxy-2-methylpyridinium methyl sulfate: This is achieved by reacting dry powdered 2-picoline-1-oxide with dimethyl sulfate. The reaction mixture is maintained at a temperature between 80° and 90°C.
Formation of 2-Cyano-6-methylpyridine: The 1-methoxy-2-methylpyridinium methyl sulfate is then reacted with sodium cyanide in an aqueous solution under nitrogen atmosphere. The reaction mixture is cooled to 0°C and allowed to stand overnight.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
4-Cyano-2,6-dimethylpyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Applications De Recherche Scientifique
4-Cyano-2,6-dimethylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
4-Cyano-2,6-dimethylpyridine 1-oxide can be compared with other similar compounds such as:
2-Cyano-4,6-dimethylpyridine: This compound has a similar structure but differs in the position of the cyano group.
2-Cyanoquinoline: Another compound with a cyano group attached to a quinoline ring.
1-Cyanoisoquinoline: Similar to 2-cyanoquinoline but with the cyano group attached to an isoquinoline ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
2,6-dimethyl-1-oxidopyridin-1-ium-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-3-8(5-9)4-7(2)10(6)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIPHUBTBCQVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B3176289.png)

![2-Amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B3176298.png)



![N-[5-(Acetylamino)-2-hydroxyphenyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B3176327.png)



